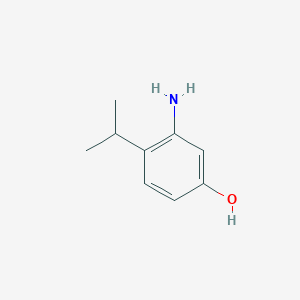

3-Amino-4-isopropylphenol

Description

Contextual Significance in Organic Synthesis and Functional Material Science

In the field of organic synthesis, the significance of 3-Amino-4-isopropylphenol lies in the reactivity of its functional groups. The amino group allows for a wide range of chemical transformations, including diazotization to introduce other functional groups or to form azo compounds, which are known for their applications as dyes and pigments. The phenolic hydroxyl group can undergo etherification and esterification reactions, enabling the creation of a diverse array of derivatives. The presence of both an electron-donating amino group and a hydroxyl group on the aromatic ring activates it towards electrophilic substitution reactions, allowing for further functionalization.

The synthesis of related aminophenol structures often involves a multi-step process. A common synthetic route to produce aminophenols is through the nitration of a phenol (B47542) precursor, followed by the reduction of the resulting nitrophenol. For instance, the synthesis of aminophenols can be achieved by the reduction of nitrophenols using various catalytic systems, such as copper ferrite-based catalysts or N-doped graphene. mdpi.comrsc.org The reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) is a well-studied model reaction that can proceed with high efficiency using catalysts like palladium on carbon or gold nanoparticles. rsc.orgnih.govgoogle.com This general methodology suggests a probable synthetic pathway for this compound, likely starting from 4-isopropylphenol (B134273). The precursor, 4-isopropylphenol, is an organic compound produced by the alkylation of phenol with propylene. wikipedia.org

In the realm of functional material science, amino- and phenol-containing compounds are valuable precursors for the development of polymers, resins, and other materials with specific properties. For example, epoxy resins can be degraded to recover phenol compounds like 4-isopropylphenol, indicating the role of such structures in the lifecycle of polymer materials. researchgate.net The unique combination of functional groups in this compound could potentially be exploited in the synthesis of novel polymers with tailored thermal, mechanical, or electronic properties. The amino group can act as a curing agent for epoxy resins or be incorporated into polyamide or polyimide backbones. The phenolic moiety can contribute to antioxidant properties or serve as a site for cross-linking.

Historical Perspective of Aminoalkylphenol Research and Development

The investigation of aminoalkylphenols has a notable history, particularly within the field of medicinal chemistry. Research into this class of compounds gained momentum in the mid-20th century, driven by the search for new therapeutic agents. A significant area of focus was the development of antimalarial drugs. For example, aminoalkylphenols were investigated as potential antimalarials, with studies exploring the synthesis and structure-activity relationships of various derivatives. asm.orgacs.org This historical work laid the foundation for understanding the chemical synthesis and biological potential of substituted aminophenols. The development of drugs like amodiaquine, a 4-aminoquinoline (B48711) derivative, emerged from this era of intense research into compounds with similar structural motifs. acs.orgnih.gov While the direct historical impact of this compound itself is not extensively documented, the broader research on aminoalkylphenols provides a critical context for its potential applications and areas of investigation.

Scope and Objectives of Current Research Trends on this compound

Current research interest in specific isomers of amino-isopropylphenols and related compounds appears to be focused on their application as intermediates in the synthesis of biologically active molecules and functional materials. For instance, related structures are used as building blocks in the development of new pharmaceutical agents. The synthesis of complex molecules often relies on the availability of such tailored building blocks. researchgate.net

A key objective in the synthesis of specific isomers like 4-isopropyl-3-methylphenol (B166981) involves developing selective and efficient production methods to minimize byproducts and improve yield. google.com This focus on selective synthesis is highly relevant to a compound like this compound, where control of regioselectivity during synthesis would be crucial.

The table below outlines the basic properties of the precursor 4-isopropylphenol, providing a reference for the physicochemical characteristics that would be modified by the introduction of an amino group at the 3-position.

| Property | Value for 4-Isopropylphenol |

| Molecular Formula | C9H12O wikipedia.org |

| Molar Mass | 136.194 g·mol−1 wikipedia.org |

| Appearance | White solid wikipedia.org |

| Melting Point | 62 °C (144 °F; 335 K) wikipedia.org |

| Boiling Point | 230 °C (446 °F; 503 K) wikipedia.org |

This table presents data for the precursor 4-isopropylphenol as a reference.

The synthesis of related nitrophenol intermediates, a key step towards aminophenols, has also been a subject of study. For example, the nitration of thymol (B1683141) (2-isopropyl-5-methylphenol) is a known process. The conditions for such reactions, including the choice of nitrating agents and solvents, are critical for achieving the desired product.

| Precursor / Related Compound | Synthetic Step | Reagents/Conditions |

| 4-Nitrophenol | Reduction | CuFe5O8-based catalysts, NaBH4 mdpi.com |

| 4-Nitrophenol | Reduction | N-doped graphene rsc.org |

| p-Nitrophenol | Reduction | Palladium-on-carbon, hydrogen google.com |

| 3-isopropylphenol (B134271) | Nitration | Sodium nitrate, sulfuric acid, sodium nitrite (B80452) in dichloromethane (B109758) chemicalbook.com |

This table summarizes synthetic methods for related compounds, illustrating potential pathways to this compound.

The future research on this compound will likely focus on the development of efficient and selective synthetic routes, the exploration of its reactivity to create novel derivatives, and the investigation of the properties of these new compounds for applications in pharmaceuticals, dyes, and functional materials.

Properties

CAS No. |

195046-11-8 |

|---|---|

Molecular Formula |

C9H13NO |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

3-amino-4-propan-2-ylphenol |

InChI |

InChI=1S/C9H13NO/c1-6(2)8-4-3-7(11)5-9(8)10/h3-6,11H,10H2,1-2H3 |

InChI Key |

FOKAXXOSJFRRBQ-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C=C(C=C1)O)N |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)O)N |

Synonyms |

Phenol, 3-amino-4-(1-methylethyl)- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Amino 4 Isopropylphenol

Established Synthetic Routes for Aminophenols Relevant to 3-Amino-4-isopropylphenol

The synthesis of aminophenols is a well-established field in organic chemistry, with two primary routes dominating industrial and laboratory-scale production: the reduction of nitrophenols and the transformation of aromatic amines. chemcess.comresearchgate.net These foundational strategies provide a framework for devising a synthesis for this compound.

Multi-step Approaches via Phenol (B47542) Alkylation, Nitration, and Subsequent Reduction

A common and versatile method for preparing substituted aminophenols begins with phenol. This approach involves a sequence of electrophilic aromatic substitution reactions to introduce the necessary functional groups, followed by a final reduction step. wikipedia.org

The general sequence for a target like this compound would conceptually involve:

Isopropylation: The introduction of the isopropyl group onto the phenol ring via a Friedel-Crafts alkylation reaction. This typically yields a mixture of ortho- and para-isopropylphenol. google.com

Nitration: The introduction of a nitro group (-NO₂) onto the isopropylphenol intermediate. The position of nitration is directed by the existing hydroxyl and isopropyl groups.

Reduction: The conversion of the nitro group to an amino group (-NH₂), commonly achieved through catalytic hydrogenation or using reducing agents like iron in acidic medium. chemcess.comchemicalbook.com

A significant challenge in this route is controlling the regiochemistry. For instance, starting with phenol and achieving isopropylation at the para-position yields 4-isopropylphenol (B134273). The subsequent nitration of 4-isopropylanisole (B1583350) (a protected form of the phenol) has been studied, showing complex product mixtures resulting from substitution and even nitrodeisopropylation (loss of the isopropyl group). rsc.org Directing the nitro group to the desired position 3 (ortho to the hydroxyl and meta to the isopropyl group) would be challenging due to the ortho, para-directing nature of both existing substituents.

Strategies Involving Diazotization and Hydrolysis of Aromatic Amines

An alternative powerful strategy involves the generation of a phenolic hydroxyl group from a primary aromatic amine via a diazonium salt intermediate. organic-chemistry.org This process typically involves:

Diazotization: The reaction of a primary aromatic amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. chemspider.comscialert.net

Hydrolysis: The diazonium salt is then heated in an aqueous solution, which causes the diazonium group to be replaced by a hydroxyl group, releasing nitrogen gas.

This method is particularly useful when the corresponding aniline (B41778) derivative is more accessible than the phenol. A relevant example is the synthesis of 3-methyl-4-isopropylphenol. One patented method describes the isopropylation of m-toluidine (B57737) (3-methylaniline) to form 3-methyl-4-isopropylaniline, which is then converted to the target phenol via diazotization and hydrolysis. google.com By analogy, a potential route to this compound could start from an appropriately substituted aniline precursor, which is then converted to the final phenolic compound. For instance, one could theorize a synthesis starting with 4-isopropyl-1,3-phenylenediamine, followed by selective diazotization of one amino group and subsequent hydrolysis.

Precursor Chemistry and Intermediate Transformations in the Synthesis of this compound

The success of any synthetic route to this compound hinges on the chemistry of its precursors and the regiochemical control exerted during intermediate transformations.

Isopropylation of Phenolic and Aromatic Amine Precursors

The Friedel-Crafts isopropylation is the key step for introducing the C₃H₇ group. This reaction can be performed on either phenolic or aniline substrates using various isopropylating agents and catalysts.

Commonly used isopropylating agents include isopropanol, propylene, and 2-chloropropane (B107684). google.com The reaction is catalyzed by strong acids, with common choices being sulfuric acid, phosphoric acid, or Lewis acids like aluminum chloride. google.com More modern approaches utilize solid acid catalysts such as zeolites (e.g., H-beta, H-mordenite), which can offer improved selectivity and easier separation. researchgate.net

The isopropylation of phenol typically results in a mixture of 2-isopropylphenol (B134262) and 4-isopropylphenol, with the para isomer often being the minor product. google.com The reaction conditions can be tuned to alter the isomer ratio. Aromatic amines can also be directly alkylated. justia.com For example, a patented method for a similar compound involves dissolving m-toluidine in sulfuric acid and reacting it with an isopropylating agent to achieve substitution ortho to the amino group. google.com

| Catalyst System | Alkylating Agent | Temperature (°C) | Key Outcome |

| Sulfuric Acid Treated Clay & Molecular Sieve | 2-isopropylphenol (transalkylation) | 110-200 | Isomerization to 4-isopropylphenol |

| Trifluoromethane (B1200692) sulfonic acid (TFMSA) | 2-isopropylphenol (transalkylation) | 110-200 | Isomerization to 4-isopropylphenol |

| H-beta Zeolite | Propene | 150 | High conversion of phenol |

| Titanium Tetrachloride | Isopropyl Alcohol | Reflux | Alkylation of anisole (B1667542) to p-isopropylanisole |

Table comparing various catalytic systems for the isopropylation of phenol or related transalkylation reactions. Data sourced from google.comresearchgate.netresearchgate.net.

Regioselective Introduction of Nitro and Amino Functionalities

The precise placement of the amino group at position 3 and the isopropyl group at position 4, relative to the hydroxyl group at position 1, is the central synthetic challenge. This requires leveraging the directing effects of the substituents.

Hydroxyl (-OH): A strongly activating, ortho, para-director.

Amino (-NH₂): A strongly activating, ortho, para-director. It is often protected (e.g., as an acetamide, -NHCOCH₃) to moderate its reactivity and reduce side reactions during nitration. wyzant.com

Isopropyl (-CH(CH₃)₂): A weakly activating, ortho, para-director.

A plausible regioselective synthesis could start with m-aminophenol .

Protection: The amino group is first protected, for example, by acetylation with acetic anhydride (B1165640) to form 3-acetamidophenol. This moderates the activating effect of the amine and prevents oxidation.

Isopropylation: The acetyl group is an ortho, para-director, as is the hydroxyl group. The position C4 is para to the strong -OH director and ortho to the -NHAc director, making it a highly favored site for electrophilic attack during Friedel-Crafts isopropylation.

Deprotection: The acetyl group is removed by hydrolysis to regenerate the free amino group, yielding the target this compound.

Alternatively, introducing a nitro group can serve as a precursor to the amine. The nitration of phenols has been studied extensively. The ortho:para isomer ratio is highly dependent on the nitrating agent and reaction conditions. dergipark.org.tr For example, nitration of 4-substituted phenols with metal nitrates can show high selectivity. ijcce.ac.ir However, achieving nitration at the C3 position of a 4-isopropylphenol intermediate would be difficult as it is meta to both existing ortho, para-directing groups.

Advanced Synthetic Techniques and Optimization in this compound Synthesis

Modern synthetic chemistry offers techniques that can improve the efficiency, selectivity, and environmental footprint of synthesizing complex molecules like this compound. adelaide.edu.auadelaide.edu.au

Catalyst Optimization: The choice of catalyst is critical for both isopropylation and potential C-N bond-forming reactions. The use of shape-selective catalysts like zeolites can significantly improve the regioselectivity in Friedel-Crafts alkylations, favoring the formation of a specific isomer and minimizing side products. researchgate.net For C-N bond formation, transition-metal-catalyzed cross-coupling reactions represent a powerful, albeit complex, alternative to classical methods. nih.gov

Direct Amination: Advanced methods are being developed for the direct amination of aromatic C-H bonds or the conversion of phenols to anilines. Photocatalysis, for example, enables the direct reaction of arenes with alkyl amines, bypassing the need for pre-functionalization with nitro or halide groups. nih.gov Other methods can convert phenolic hydroxyl groups directly into amino groups, though these are often limited to specific substrates like naphthols or require harsh conditions. google.com

Catalytic Approaches for Amination and Isopropylation

The synthesis of this compound can be strategically approached by starting with a readily available precursor like 3-aminophenol (B1664112) (m-aminophenol). This approach requires the selective introduction of an isopropyl group at the C-4 position of the benzene (B151609) ring. A key challenge is controlling the regioselectivity of the isopropylation reaction, as both the hydroxyl and amino groups are ortho-, para-directing activators.

A plausible synthetic route involves a multi-step process:

Protection of the Amino Group : To prevent side reactions and to help direct the isopropylation, the more nucleophilic amino group of 3-aminophenol is first protected. A common and efficient method is the condensation with an aldehyde, such as benzaldehyde, in a solvent like methanol (B129727) to form an N-benzylidene imine. researchgate.netumich.edu This reaction can proceed in excellent yield without the need for a catalyst. umich.edu

Catalytic Isopropylation : The protected intermediate, N-benzylidene-3-hydroxyaniline, undergoes a Friedel-Crafts alkylation reaction to introduce the isopropyl group. This is typically achieved using an isopropylating agent like propylene, isopropanol, or 2-chloropropane in the presence of a catalyst. google.com Catalysts for the isopropylation of phenols are well-established and include:

Acid Catalysts : Strong acids such as sulfuric acid or trifluoromethane sulfonic acid (TFMSA) are effective. google.com TFMSA has been shown to be a highly active catalyst for such alkylations. google.com

Solid Acid Catalysts : A combination of sulfuric acid on comminuted acid clay and a molecular sieve can also be employed to facilitate the reaction. google.com The use of solid catalysts like alumina (B75360) or ion-exchange resins is also reported in the alkylation of phenols, though selectivity can be a challenge. google.com The bulky N-benzylidene protecting group can sterically hinder alkylation at the C-2 and C-6 positions, thereby favoring the introduction of the isopropyl group at the C-4 position, which is para to the strongly activating hydroxyl group.

Deprotection (Hydrolysis) : Following the successful isopropylation, the protecting group is removed. The imine can be readily hydrolyzed under acidic conditions, for instance, with hydrochloric acid, to regenerate the amino group and yield the final product, this compound. researchgate.net

An alternative conceptual pathway could involve the catalytic amination of a pre-formed 4-isopropylphenol derivative. For instance, rhodium-catalyzed amination provides a direct method for converting phenols to anilines, using amines with water as the only byproduct. organic-chemistry.org However, this would require a suitable 4-isopropylphenol precursor with a leaving group or another functional group at the 3-position that could be converted to an amino group.

Reaction Condition Optimization for Yield and Purity Enhancement

Optimizing reaction conditions is critical for maximizing the yield of this compound and minimizing the formation of unwanted isomers and byproducts. The key steps for optimization are the catalytic isopropylation and the subsequent purification.

For the catalytic isopropylation step, several parameters are crucial:

Catalyst Selection and Concentration : The choice of catalyst significantly impacts reaction rate and selectivity. For instance, trifluoromethane sulfonic acid (TFMSA) is noted to be a more active catalyst than sulfuric acid on clay for isopropylation. google.com The amount of catalyst used, typically ranging from 1/20 to 1/1 parts per part of the reactant, must be carefully controlled. google.com

Temperature : The reaction temperature is a critical factor. Isopropylation of phenols is typically conducted at elevated temperatures, often in the range of 90°C to 250°C. google.com A narrower, preferred range is often between 110°C and 200°C to balance reaction rate with the prevention of side reactions. google.com Higher temperatures can sometimes lead to the formation of undesired isomers. epo.org

Reactant Ratio : The molar ratio of the phenol substrate to the isopropylating agent can influence the extent of alkylation and prevent poly-alkylation. For instance, in related processes, the initial mole ratio of phenol to the isopropyl source is maintained between 4 and 2.5. google.com

Reaction Time : The duration of the reaction is optimized to achieve maximum conversion without promoting byproduct formation. Reaction times can range from several minutes to hours (e.g., 100 to 500 minutes) depending on the catalyst activity and temperature. google.com

The following interactive table summarizes typical conditions that would be optimized for the isopropylation step, based on analogous reactions.

| Parameter | Typical Range/Value | Rationale for Optimization | Reference |

|---|---|---|---|

| Temperature | 90°C - 250°C | Controls reaction rate and minimizes byproduct formation. Optimal range is often 110°C - 200°C. | google.com |

| Catalyst | TFMSA, H₂SO₄ on clay, Molecular sieves | Catalyst activity affects reaction speed and efficiency. TFMSA is highly active. | google.com |

| Isopropylating Agent | Propylene, Isopropanol, 2-Chloropropane | Choice of agent depends on reaction setup (gas/liquid phase) and catalyst system. | google.com |

| Reactant Mole Ratio (Phenol/Alkylating Agent) | 2.5:1 to 4:1 | Optimized to favor mono-alkylation and achieve a high conversion rate of the starting material. | google.com |

| Reaction Time | 100 - 500 minutes | Sufficient time is needed for high conversion, but prolonged time can lead to degradation or side products. | google.com |

Isolation and Purification Techniques

After the synthesis is complete, a multi-step process is required to isolate and purify this compound from the reaction mixture, which may contain unreacted starting materials, the catalyst, solvents, and isomeric byproducts.

A typical purification sequence involves the following techniques:

Neutralization and Catalyst Removal : If an acid catalyst is used, the reaction mixture is first cooled and then neutralized with a basic solution (e.g., sodium hydroxide, sodium carbonate) to a pH of 7-10. google.com This step quenches the reaction and precipitates the catalyst or converts it into a salt, which can then be removed by filtration. google.com

Solvent Extraction : The neutralized aqueous mixture is extracted with a suitable organic solvent, such as dichloromethane (B109758) or ether. google.comgoogle.com The target compound, being an organic molecule, will preferentially dissolve in the organic layer, separating it from inorganic salts and other aqueous-soluble impurities. The organic layer is then washed, typically with water or brine, to remove any remaining water-soluble materials. umich.edu

Solvent Removal : The organic solvent is removed from the extract, usually under reduced pressure using a rotary evaporator. umich.edugoogle.com This step yields the crude product.

Distillation or Recrystallization : The final purification of the crude product is typically achieved by either distillation or recrystallization.

Fractional Distillation : For liquid products, fractional distillation under vacuum is highly effective for separating compounds with different boiling points. google.comgoogle.com A specific fraction is collected at a defined temperature and pressure range to obtain the high-purity product. google.com

Recrystallization : If the product is a solid, recrystallization is a powerful purification technique. The crude solid is dissolved in a hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. google.comorgsyn.org The resulting crystals are then collected by filtration and dried. orgsyn.orgprepchem.com

Chemical Reactivity and Transformation Studies of 3 Amino 4 Isopropylphenol

Reactivity of the Aromatic Amino Group

The amino group in 3-Amino-4-isopropylphenol is a primary aromatic amine, which imparts significant nucleophilic character to the molecule and activates the aromatic ring towards electrophilic substitution.

Electrophilic and Nucleophilic Reactions of the Amino Moiety

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. This allows it to readily react with a variety of electrophiles. Conversely, under certain conditions, the amino group can be transformed into a diazonium salt, which then acts as an electrophile.

The nucleophilicity of the amino group is influenced by the electronic effects of the other substituents on the aromatic ring, namely the hydroxyl and isopropyl groups. The hydroxyl group, being an activating group, enhances the electron density of the ring, further increasing the nucleophilicity of the amino group. The isopropyl group, through its inductive effect, also contributes to this electron-donating environment.

Derivatization via Amidation, Acylation, and Alkylation

The nucleophilic amino group of this compound can be readily derivatized through reactions with various electrophilic reagents.

Amidation and Acylation: Reaction with acylating agents such as acid chlorides or anhydrides leads to the formation of amides. For instance, the acylation with acetic anhydride (B1165640) in an appropriate solvent would yield N-(2-hydroxy-5-isopropylphenyl)acetamide. Similarly, reaction with benzoyl chloride would produce N-(2-hydroxy-5-isopropylphenyl)benzamide. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

Alkylation: The amino group can also undergo alkylation with alkyl halides. However, direct alkylation can be challenging to control and may lead to a mixture of mono-, di-, and even tri-alkylated products. More controlled N-alkylation can often be achieved through reductive amination or other indirect methods.

| Reagent Class | Specific Reagent | Product Type |

| Acyl Halide | Acetyl chloride | N-acylated derivative |

| Acid Anhydride | Acetic anhydride | N-acylated derivative |

| Alkyl Halide | Methyl iodide | N-alkylated derivative |

Diazotization and Coupling Reactions

A characteristic reaction of primary aromatic amines is diazotization, which involves treatment with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C). This reaction converts the amino group of this compound into a diazonium salt, specifically 2-hydroxy-5-isopropylbenzenediazonium chloride.

This diazonium salt is a versatile intermediate. It can undergo a variety of nucleophilic substitution reactions where the diazonium group is replaced by other functional groups (e.g., -OH, -Cl, -Br, -CN, -H).

Furthermore, the diazonium salt can act as an electrophile in azo coupling reactions with activated aromatic compounds, such as phenols and anilines, to form brightly colored azo dyes. For example, coupling the diazonium salt of this compound with phenol (B47542) would result in the formation of an azo compound. The coupling typically occurs at the para position of the coupling agent.

| Reaction | Reagents | Intermediate/Product |

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | 2-hydroxy-5-isopropylbenzenediazonium chloride |

| Azo Coupling | Phenol | Azo dye derivative |

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is acidic and can be deprotonated to form a phenoxide ion, a strong nucleophile. This group also activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.

Esterification and Etherification Reactions

The hydroxyl group can be converted into esters and ethers through reactions with appropriate reagents.

Esterification: Phenolic esters can be formed by reacting this compound with acylating agents like acid chlorides or anhydrides. This reaction is often carried out in the presence of a base. It's important to note that if the amino group is not protected, it may also be acylated. Selective O-acylation can be achieved under specific conditions.

Etherification: The formation of ethers, such as the Williamson ether synthesis, involves the reaction of the corresponding phenoxide (formed by treating the phenol with a strong base like sodium hydroxide) with an alkyl halide. For example, reaction with dimethyl sulfate (B86663) would yield 3-amino-4-isopropylanisole.

| Reagent Class | Specific Reagent | Product Type |

| Acyl Halide | Acetyl chloride | O-acylated derivative (Ester) |

| Alkylating Agent | Dimethyl sulfate | O-alkylated derivative (Ether) |

Oxidative Transformations and Radical Generation Mechanisms

Phenols are susceptible to oxidation, and this compound is no exception. The oxidation can lead to the formation of various products, including quinones and coupled dimers. The presence of the electron-donating amino and isopropyl groups can influence the oxidation potential and the nature of the products formed.

The oxidation process often proceeds through the formation of a phenoxy radical. This radical is a resonance-stabilized intermediate, with the unpaired electron delocalized over the aromatic ring. These radicals can then undergo further reactions, such as dimerization (oxidative coupling) or reaction with other radical species. The study of the radical scavenging activity of phenolic compounds is an active area of research, as it relates to their antioxidant properties.

Reactivity of the Isopropyl Group

The isopropyl group of this compound, while generally stable, possesses reactive sites that can participate in a variety of chemical transformations. The tertiary benzylic C-H bond is particularly susceptible to reactions due to the stabilization of potential radical or cationic intermediates by the adjacent aromatic ring. The reactivity of this moiety is influenced by the electronic effects of the hydroxyl and amino substituents on the phenyl ring.

Oxidative Degradation Pathways Involving the Isopropyl Moiety

While specific experimental studies on the oxidative degradation of this compound are not extensively documented in publicly available literature, the reactivity of the isopropyl group can be inferred from the well-established chemistry of related alkylphenols and isopropylarenes. The benzylic position of the isopropyl group is the most probable site of initial oxidative attack.

Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, are known to oxidize alkyl side chains on aromatic rings. libretexts.org For the isopropyl group in this compound, this would likely involve the initial oxidation of the tertiary benzylic carbon. This process is thought to proceed through the formation of a benzylic radical, which is stabilized by resonance with the aromatic ring. masterorganicchemistry.com The presence of the electron-donating amino and hydroxyl groups would further stabilize this intermediate.

The initial product of this oxidation would be a tertiary alcohol, 2-(2-amino-4-hydroxyphenyl)propan-2-ol. Depending on the reaction conditions and the strength of the oxidizing agent, this alcohol could potentially undergo further oxidation, leading to the cleavage of the carbon-carbon bonds of the isopropyl group and ultimately forming a carboxylic acid at the benzylic position, though this is less common for tertiary benzylic carbons compared to primary or secondary ones. libretexts.orgmasterorganicchemistry.com

The table below summarizes the potential initial products of oxidative degradation of the isopropyl moiety based on general principles of organic chemistry.

| Oxidizing Agent Category | Potential Initial Product | Subsequent Products (if applicable) |

| Strong Oxidants (e.g., KMnO₄, H₂CrO₄) | 2-(2-amino-4-hydroxyphenyl)propan-2-ol | Further oxidation and potential ring cleavage under harsh conditions. |

| Milder Oxidants / Free Radical Initiators | Dimeric structures via C-C or C-O linkage | Oligomers and polymeric materials. |

It is important to note that the presence of the amino group can complicate oxidative reactions, as it is also susceptible to oxidation. This may lead to the formation of a complex mixture of products.

Side-Chain Modifications and Substitutions

The isopropyl group of this compound can also be a site for various side-chain modification and substitution reactions, primarily targeting the reactive benzylic position.

One of the most common side-chain reactions for alkylarenes is benzylic halogenation . This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or a peroxide. masterorganicchemistry.com This reaction proceeds via a free radical mechanism, where a bromine radical abstracts the benzylic hydrogen to form a resonance-stabilized benzylic radical. This radical then reacts with a bromine source to yield the halogenated product. In the case of this compound, this would lead to the formation of 3-amino-4-(2-bromo-2-propanyl)phenol. This halogenated derivative can then serve as a precursor for further nucleophilic substitution reactions at the benzylic position.

Another potential modification is dehydrogenation of the isopropyl group to form an isopropenyl group. This transformation is analogous to the catalytic dehydrogenation of 4-isopropylphenol (B134273) to produce p-isopropenylphenol. Such a reaction would introduce a site of unsaturation, allowing for a range of addition reactions.

The following table outlines potential side-chain modifications of the isopropyl group and the typical reagents used.

| Reaction Type | Reagent(s) | Expected Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light/peroxide | 3-amino-4-(2-bromo-2-propanyl)phenol |

| Dehydrogenation | Catalyst (e.g., supported metal oxide), heat | 3-Amino-4-isopropenylphenol |

Derivatives and Their Synthetic Applications Derived from 3 Amino 4 Isopropylphenol

Design and Synthesis of Novel Derivatives of 3-Amino-4-isopropylphenol

The strategic modification of this compound allows for the fine-tuning of its chemical and physical properties. Synthetic efforts can be directed at the amino group, the phenolic hydroxyl group, or the aromatic ring itself, leading to novel compounds with tailored characteristics.

Structural Modifications at the Amino Group (e.g., benzoates, benzamides)

The primary amino group in this compound is a key site for derivatization, readily undergoing reactions typical of aromatic amines. Acylation is a common strategy to introduce a variety of substituents, leading to the formation of amides. For instance, the reaction with acyl chlorides or anhydrides in the presence of a base can yield N-substituted benzamides and other related structures. These modifications can significantly alter the electronic properties and steric profile of the parent molecule.

Common reagents for N-acylation include:

Benzoyl chloride: To form N-(4-hydroxy-2-isopropylphenyl)benzamide.

Acetyl chloride or Acetic anhydride (B1165640): To produce N-(4-hydroxy-2-isopropylphenyl)acetamide.

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide): To introduce the Fmoc protecting group, a common strategy in peptide synthesis. researchgate.net

Table 1: Examples of N-Acylation Reactions

| Acylating Agent | Reagent Type | Resulting Derivative |

|---|---|---|

| Benzoyl chloride | Acyl Halide | N-(4-hydroxy-2-isopropylphenyl)benzamide |

| Acetic anhydride | Acid Anhydride | N-(4-hydroxy-2-isopropylphenyl)acetamide |

Structural Modifications at the Phenolic Hydroxyl Group

The phenolic hydroxyl group offers another reactive handle for derivatization. Its acidic proton can be removed by a base to form a phenoxide ion, which is a potent nucleophile. This allows for O-alkylation and O-acylation reactions.

O-Alkylation (Ether Formation): The Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an alkyl halide (e.g., methyl iodide, benzyl bromide), can be employed to form ethers.

O-Acylation (Ester Formation): Reaction with acyl chlorides or anhydrides can lead to the formation of phenyl esters. Selective acylation at the hydroxyl group over the amino group can often be achieved by carefully controlling reaction conditions.

The phenolic hydroxyl group plays a critical role in the structure and function of many molecules and its modification can be achieved under various conditions. nih.gov For example, reaction with polyhalogenated quinones can lead to facile modification through a nucleophilic substitution pathway. nih.gov

Ring Substitutions and Formation of Polycyclic Systems

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the amino and hydroxyl groups. These groups are ortho- and para-directing. byjus.com Considering the existing substitution pattern, incoming electrophiles would preferentially substitute at positions 2, 5, and 6. The directing effects of the substituents are summarized below:

-OH group: Strongly activating, directs ortho- and para- (to positions 2 and 6).

-NH₂ group: Strongly activating, directs ortho- and para- (to positions 2 and 5).

-CH(CH₃)₂ group: Weakly activating, directs ortho- and para- (to positions 3 and 5).

The combined influence of these groups makes the ring highly reactive. msu.edu Reactions such as halogenation, nitration, and sulfonation can introduce new functional groups onto the ring. For example, bromination of highly activated phenols can proceed readily even without a Lewis acid catalyst, potentially leading to poly-substituted products. byjus.com

Furthermore, the functional groups can be used to construct fused polycyclic systems. For instance, the amino and hydroxyl groups could potentially participate in condensation reactions with bifunctional reagents to form heterocyclic rings, such as benzoxazoles, fused to the original phenol (B47542) ring.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Electrophile | Potential Product(s) |

|---|---|---|

| Bromination | Br₂ | Bromo-3-amino-4-isopropylphenol |

| Nitration | HNO₃/H₂SO₄ | Nitro-3-amino-4-isopropylphenol |

Hybrid Molecules Incorporating this compound Scaffold

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced activity or a multi-target profile. researchgate.net The this compound scaffold can serve as one of the core components in such a strategy. researchgate.net Its amino or hydroxyl groups provide convenient points for linkage to other biologically active moieties, such as other heterocyclic systems or known pharmacophores, via stable covalent bonds like amide or ether linkages. researchgate.netmdpi.com This approach aims to combine the therapeutic advantages of different molecular entities into one compound. researchgate.net

This compound as a Key Synthetic Intermediate in Organic Synthesis

Beyond the synthesis of its direct derivatives, this compound is a valuable starting material for constructing more elaborate molecules. Its bifunctional nature allows it to be incorporated into larger structures, serving as a foundational building block.

Building Block for Complex Aromatic Systems

The aromatic amino group is particularly useful for building larger systems. It can be converted into a diazonium salt through treatment with nitrous acid. This diazonium intermediate is highly versatile and can undergo a variety of transformations, including:

Sandmeyer Reactions: To introduce cyano, halo, or other groups.

Azo Coupling Reactions: To form brightly colored azo compounds, which have applications as dyes and indicators.

Deamination: To remove the amino group if desired at a later synthetic stage.

This reactivity allows for the integration of the 3-hydroxy-4-isopropylphenyl moiety into a wide array of more complex aromatic and heteroaromatic systems, demonstrating its utility as a versatile synthetic intermediate.

Precursor for Advanced Materials (e.g., chromophoric systems, dyes, and pigments)

The synthesis of chromophoric systems, dyes, and pigments often involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich substrate, such as a phenol. In principle, this compound, with its amino group and phenolic ring, is a suitable candidate for such reactions. The amino group can be converted into a diazonium salt, which can then undergo an azo coupling reaction. The position of the isopropyl and hydroxyl groups on the phenol ring would influence the electronic properties and, consequently, the color of the resulting azo dye.

Table 1: Potential Azo Dye Derivatives of this compound and Their Expected Properties (Hypothetical)

| Coupling Component | Expected Dye Class | Potential Color Range |

| N,N-Dimethylaniline | Azo Dye | Yellow to Orange |

| 2-Naphthol | Azo Dye | Orange to Red |

| Salicylic Acid | Azo Dye | Yellow |

Note: This table is based on general principles of azo dye chemistry and is hypothetical due to the lack of specific data for this compound.

Intermediate in the Preparation of Specific Biologically Active Compounds

The structural motif of an aminophenol is present in various biologically active molecules. The amino and hydroxyl groups offer reactive sites for further functionalization, making this compound a potential starting material for the synthesis of more complex molecules with pharmaceutical applications. For instance, the amino group can be acylated, alkylated, or used in the formation of heterocyclic rings, while the hydroxyl group can be etherified or esterified.

The search for specific biologically active compounds directly synthesized from this compound did not yield concrete examples or detailed research findings. While the synthesis of various bioactive molecules from different aminophenol isomers has been reported, the specific use of the 3-amino-4-isopropyl variant as a key intermediate is not documented in the accessible scientific papers.

Mechanistic Insights into Derivative Formation Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting the properties of the resulting derivatives. For the potential applications of this compound, two primary mechanistic pathways would be of interest:

Electrophilic Aromatic Substitution (Azo Coupling): The formation of azo dyes involves the electrophilic attack of a diazonium ion on an activated aromatic ring. The hydroxyl group of this compound would act as a strong activating group, directing the incoming electrophile (the diazonium ion) to the ortho and para positions. The steric hindrance from the adjacent isopropyl group would likely favor substitution at the position para to the hydroxyl group.

Nucleophilic Reactions of the Amino and Hydroxyl Groups: The amino group can act as a nucleophile in reactions such as acylation or the formation of Schiff bases. The hydroxyl group can also participate in nucleophilic reactions, for example, in Williamson ether synthesis. The relative reactivity of these two groups would depend on the specific reaction conditions.

Unfortunately, without specific examples of reactions and products derived from this compound, a detailed discussion of the mechanistic insights remains speculative and cannot be substantiated with experimental data or computational studies from the literature.

Spectroscopic and Analytical Characterization Methodologies for 3 Amino 4 Isopropylphenol and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating 3-Amino-4-isopropylphenol from complex mixtures, such as reaction matrices or biological samples, and for quantifying its presence.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the quantification of this compound, even at trace levels. The methodology combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the sample containing this compound is first injected into an HPLC system. A reversed-phase C18 column is commonly employed for the separation of phenolic compounds. The mobile phase composition, typically a mixture of an organic solvent like acetonitrile or methanol (B129727) and an aqueous solution with a modifier such as formic acid, is optimized to achieve efficient separation from other components in the sample matrix.

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for aminophenols, which can be detected in either positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]⁺ would be observed. The precursor ion is then selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. The fragmentation pattern of this compound would likely involve the loss of the amino group or fragmentation of the isopropyl group. For instance, a common fragmentation pathway for phenols with isopropyl groups involves the loss of a methyl radical followed by the loss of a hydrogen radical from the isopropyl side chain nih.gov. By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM), high selectivity and sensitivity can be achieved.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value |

| LC System | UHPLC/HPLC |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized for separation |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 1 - 10 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Precursor Ion [M+H]⁺ | m/z (calculated for C₉H₁₄NO⁺) |

| Product Ions | To be determined experimentally |

| Collision Energy | Optimized for fragmentation |

This table presents typical starting parameters; actual values would require experimental optimization.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. However, due to the polar nature of the amino and hydroxyl functional groups, this compound is not sufficiently volatile for direct GC-MS analysis. Therefore, a derivatization step is necessary to increase its volatility and thermal stability hmdb.casigmaaldrich.com.

A common derivatization technique is silylation, where the active hydrogens of the -OH and -NH₂ groups are replaced by a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose amazonaws.comtmiclinode.commdpi.com. The derivatization reaction is typically carried out in an aprotic solvent at an elevated temperature.

The resulting silylated derivative of this compound is then injected into the GC-MS system. Separation is achieved on a capillary column, often with a non-polar stationary phase like 5% phenyl-methylpolysiloxane. The mass spectrometer, typically operating in electron ionization (EI) mode, fragments the derivatized molecule in a reproducible manner. The fragmentation pattern of the TMS derivative would show characteristic ions, including the molecular ion and fragments corresponding to the loss of methyl groups and the TMS moiety, which can be used for identification and quantification. For instance, the mass spectrum of a related compound, the O-trimethylsilylated derivative of 4-isopropylphenol (B134273), shows a molecular ion at m/z 208 .

Table 2: General GC-MS Analysis Parameters for Derivatized this compound

| Parameter | Value |

| Derivatization | |

| Reagent | BSTFA with 1% TMCS or MSTFA |

| Solvent | Acetonitrile or Pyridine |

| Reaction Conditions | e.g., 60-80 °C for 30-60 min |

| GC System | |

| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | ~250 °C |

| Oven Program | Temperature gradient optimized for separation |

| MS System | |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | e.g., m/z 40-500 |

This table presents a general approach; specific conditions need to be optimized.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) with UV detection is a widely used and robust method for the quantification of phenolic compounds. For the analysis of this compound, a reversed-phase HPLC method is typically employed.

The separation is achieved on a C18 or a similar non-polar stationary phase. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. The pH of the mobile phase can be adjusted to control the retention time of the analyte, as the ionization state of the amino and hydroxyl groups is pH-dependent. Isocratic or gradient elution can be used depending on the complexity of the sample matrix.

Detection is commonly performed using a UV-Vis detector. The wavelength of maximum absorbance for this compound would need to be determined experimentally but is expected to be in the UV region, typical for phenolic compounds. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a calibration curve prepared with known concentrations of a pure standard.

Table 3: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water/Buffer mixture |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV at λmax |

| Injection Volume | 10 - 20 µL |

These are typical parameters that would require optimization for a specific application.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the chemical shifts, integration, and splitting patterns of the proton signals provide information about the different types of protons and their neighboring environments. For this compound, one would expect to see distinct signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The protons of the -OH and -NH₂ groups would appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the aromatic carbons would be influenced by the positions of the amino, hydroxyl, and isopropyl substituents. The carbons of the isopropyl group would appear in the aliphatic region of the spectrum.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration |

| Aromatic-H | 6.5 - 7.0 | m | 3H |

| -OH | Variable | br s | 1H |

| -NH₂ | Variable | br s | 2H |

| -CH(CH₃)₂ | 2.8 - 3.2 | septet | 1H |

| -CH(CH ₃)₂ | 1.1 - 1.3 | d | 6H |

| ¹³C NMR | Predicted δ (ppm) | ||

| Aromatic C-OH | ~150 | ||

| Aromatic C-NH₂ | ~140 | ||

| Aromatic C-isopropyl | ~135 | ||

| Aromatic C-H | 115 - 125 | ||

| -C H(CH₃)₂ | ~25 | ||

| -CH(C H₃)₂ | ~20 |

Predicted values are based on general principles and data for similar compounds. Experimental verification is required.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

The O-H stretching vibration of the phenolic hydroxyl group is expected to appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine group typically appear as two sharp bands in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the isopropyl group would be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching vibrations usually give rise to several bands in the 1450-1600 cm⁻¹ region. Finally, the C-O stretching of the phenol (B47542) and the C-N stretching of the amine would appear in the fingerprint region (below 1400 cm⁻¹).

Table 5: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| Phenolic O-H | Stretch, H-bonded | 3200 - 3600 (broad) |

| Amine N-H | Stretch | 3300 - 3500 (two bands) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Amine N-H | Bend | 1550 - 1650 |

| Phenolic C-O | Stretch | 1200 - 1260 |

| Amine C-N | Stretch | 1020 - 1250 |

These are general ranges and the exact positions can vary based on the molecular environment.

Advanced Analytical Techniques

Radiodetection Methods for Tracing Chemical Transformations

Radiodetection methods utilize radiolabeled compounds, or radiotracers, to follow the path of a molecule through a chemical or biological system. By incorporating a radioactive isotope into the structure of a molecule like this compound, its transformations, distribution, and reaction kinetics can be monitored with high sensitivity.

A common isotope used in radiotracer studies for organic molecules is Carbon-11 (¹¹C). Carbon-11 is a positron emitter with a relatively short half-life of about 20 minutes, making it suitable for techniques like Positron Emission Tomography (PET). For a study involving this compound, the compound could be synthesized using a ¹¹C-labeled precursor. For example, a methyl or isopropyl group could potentially be introduced using a radiolabeled alkylating agent like [¹¹C]methyl iodide or a similar synthetic precursor.

Once the radiolabeled this compound is introduced into a reaction, its fate can be traced by detecting the radiation emitted. This allows researchers to:

Identify and quantify metabolic products.

Elucidate reaction mechanisms and pathways.

Determine the rate of uptake and distribution in biological systems.

For example, studies on phenol derivatives have used radiation-induced processes to investigate their reactions with various free radicals, tracking the formation of final products. The purification and analysis of the reaction mixture are often performed using high-performance liquid chromatography (HPLC) coupled with a radiation detector, which can separate the parent compound from its radiolabeled derivatives or metabolites.

| Application | Methodology | Information Gained |

|---|---|---|

| Metabolism Studies | Administering ¹¹C-labeled compound and analyzing biological samples (e.g., blood, tissue) using HPLC with radiodetection or PET imaging. | Identification of metabolites, determination of metabolic pathways, and rates of clearance. |

| Reaction Mechanism Analysis | Introducing the radiotracer into a chemical reaction and analyzing the products at various time points. | Elucidation of reaction intermediates and kinetic profiles, providing insight into the transformation mechanism. |

| Environmental Fate Tracking | Applying the radiolabeled compound to an environmental sample (e.g., soil, water) and monitoring its degradation and transport. | Assessment of environmental persistence, breakdown products, and mobility. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy and precision. Unlike low-resolution mass spectrometry which provides a nominal (integer) mass, HRMS can determine the exact mass of a molecule to several decimal places. This capability is crucial for unambiguously determining the elemental composition of a compound.

For this compound, which has a molecular formula of C₉H₁₃NO, HRMS can distinguish it from other molecules that may have the same nominal mass of 151 but a different elemental formula. The high mass accuracy, typically within 5 parts per million (ppm), allows for the confident assignment of a molecular formula.

The process involves ionizing the sample, often using techniques like electrospray ionization (ESI), and then separating the ions in a high-resolution mass analyzer such as an Orbitrap or a Time-of-Flight (TOF) analyzer. The instrument is calibrated with known standards to ensure high mass accuracy.

The theoretical monoisotopic mass of this compound (C₉H₁₃NO) is calculated using the exact masses of the most abundant isotopes of its constituent elements:

Carbon (¹²C): 12.000000 u

Hydrogen (¹H): 1.007825 u

Nitrogen (¹⁴N): 14.003074 u

Oxygen (¹⁶O): 15.994915 u

Calculation: (9 x 12.000000) + (13 x 1.007825) + (1 x 14.003074) + (1 x 15.994915) = 151.099714 u

An HRMS measurement that yields a mass very close to 151.0997 Da would strongly support the identification of the compound as C₉H₁₃NO.

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₉H₁₃NO | Defines the elemental composition. |

| Nominal Mass | 151 u | Integer mass, insufficient for unique identification. |

| Theoretical Monoisotopic (Exact) Mass | 151.099714 u | Precise mass used for formula confirmation. |

| Typical Mass Accuracy | < 5 ppm | The acceptable error between the measured and theoretical mass for confident identification. |

Computational and Theoretical Investigations of 3 Amino 4 Isopropylphenol

Quantum Chemical Studies

Quantum chemical studies delve into the electronic makeup of a molecule, offering insights into its stability, electronic properties, and chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For a molecule such as 3-Amino-4-isopropylphenol, DFT calculations are instrumental in predicting its optimized geometric parameters and vibrational frequencies. als-journal.comnih.gov A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311G++(d,p), to solve the Schrödinger equation approximately. als-journal.comijsrst.com

The first step in a typical DFT study is geometry optimization, where the algorithm seeks the lowest energy conformation of the molecule. This process yields precise predictions of bond lengths, bond angles, and dihedral angles. For this compound, the key parameters would include the C-N, C-O, and C-C bond lengths within the aromatic ring and the isopropyl group, as well as the angles defining the spatial arrangement of the amino and hydroxyl groups relative to the ring.

Once the geometry is optimized, further calculations can predict other properties. A frequency calculation, for instance, can confirm that the optimized structure is a true energy minimum and can be used to simulate the molecule's infrared (IR) and Raman spectra. ijsrst.comnih.gov The molecular electrostatic potential (MEP) map is another valuable output, which illustrates the charge distribution across the molecule. als-journal.comnih.gov The MEP map for this compound would be expected to show negative potential (electron-rich regions, susceptible to electrophilic attack) around the oxygen and nitrogen atoms and the aromatic ring, while the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential (electron-poor regions). nih.gov

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311G++(d,p)) Note: These are representative values based on calculations for analogous molecules and are intended for illustrative purposes.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-C (aromatic) | 1.39 - 1.41 Å |

| C-N | ~1.37 Å | |

| C-O | ~1.36 Å | |

| C-C (isopropyl) | ~1.54 Å | |

| N-H | ~1.01 Å | |

| O-H | ~0.97 Å | |

| Bond Angle | C-C-C (aromatic) | 119 - 121° |

| C-C-N | ~121° | |

| C-C-O | ~119° | |

| H-N-H | ~112° |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest and are often referred to as the frontier molecular orbitals (FMOs). ijsrst.com The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO's energy relates to its ability to accept electrons (electron affinity). materialsciencejournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and stability. researchgate.netthaiscience.info A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govthaiscience.info For this compound, the electron-donating amino (-NH2) and hydroxyl (-OH) groups would significantly raise the energy of the HOMO, localizing it primarily on the aromatic ring and these substituents. The LUMO would likely be distributed over the aromatic ring's anti-bonding π* orbitals. This configuration would result in a relatively small HOMO-LUMO gap, indicating a molecule that is readily oxidized and reactive towards electrophiles.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω). nih.gov These descriptors provide a quantitative measure of the molecule's stability and reactivity. nih.gov

Table 2: Predicted Electronic Properties of this compound Note: Values are hypothetical and for illustrative purposes, based on typical DFT calculations for similar aromatic amines and phenols.

| Property | Symbol | Formula | Predicted Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -5.25 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -0.85 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 4.40 |

| Ionization Potential | I | -EHOMO | 5.25 |

| Electron Affinity | A | -ELUMO | 0.85 |

| Chemical Hardness | η | (I - A) / 2 | 2.20 |

| Chemical Potential | µ | -(I + A) / 2 | -3.05 |

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are crucial for understanding the three-dimensional structures and interaction capabilities of compounds like this compound.

Molecules with rotatable bonds, like this compound, can exist in various spatial arrangements known as conformations. The isopropyl group and, to a lesser extent, the amino and hydroxyl groups can rotate relative to the phenol (B47542) ring. Computational methods, such as molecular mechanics or quantum chemical calculations, can be used to explore the potential energy surface of the molecule to identify the most stable conformations (global and local energy minima). upc.edu

By systematically rotating the dihedral angles associated with the substituents and calculating the corresponding energy, a conformational profile can be generated. This analysis reveals the energetically preferred orientations of the functional groups and the energy barriers to rotation between different conformations. For this compound, the lowest energy conformation would likely involve orientations that minimize steric hindrance between the bulky isopropyl group and the adjacent amino group.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.comnih.gov This method is widely used in drug discovery to screen for potential interactions in a non-clinical setting.

For this compound, a docking study would involve defining a target protein and then using a scoring function to evaluate how well the molecule fits into the protein's binding site. The process provides insights into the binding mode, the binding affinity (approximated by the docking score), and the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com For example, studies on the related compound 3-isopropylphenol (B134271) have used molecular docking to investigate its interaction with targets like GNB1 and GNG2, identifying key binding interactions. mdpi.com A similar approach for this compound would likely show the amino and hydroxyl groups acting as hydrogen bond donors and acceptors, while the isopropyl group and aromatic ring would engage in hydrophobic interactions within a complementary binding pocket.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein Note: This table is a fictional representation to illustrate the output of a typical docking study.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Example Kinase A | -7.8 | ASP 145 | Hydrogen Bond (with -OH) |

| LYS 88 | Hydrogen Bond (with -NH₂) | ||

| LEU 130, VAL 95 | Hydrophobic (with isopropyl) |

Prediction of Chemical Reactivity and Mechanistic Pathways

Theoretical calculations are invaluable for predicting how a molecule will behave in a chemical reaction. By analyzing the electronic structure and modeling reaction pathways, chemists can rationalize and predict chemical reactivity.

For this compound, the electron-donating nature of the amino and hydroxyl groups strongly activates the aromatic ring towards electrophilic substitution. The Molecular Electrostatic Potential (MEP) map and frontier orbital analysis (HOMO distribution) would identify the positions ortho and para to the activating groups as the most nucleophilic and thus the most likely sites for reaction with electrophiles. nih.gov

Furthermore, computational methods can be used to model the entire course of a chemical reaction, from reactants to products. scielo.brnih.gov By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. nih.govresearchgate.net The height of the energy barrier at the transition state (the activation energy) determines the reaction rate. scielo.br This approach allows for the detailed investigation of potential reaction mechanisms, such as oxidation of the phenol, N-alkylation of the amine, or electrophilic aromatic substitution, providing a theoretical foundation for understanding the compound's chemical behavior. scielo.brnih.gov

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling for Analogous Phenols

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational and mathematical tools used to predict the biological activities and physicochemical properties of chemical compounds based on their molecular structures. fiveable.mewikipedia.org These models establish a mathematical relationship between the chemical structure and a specific endpoint, such as toxicity, antioxidant activity, or a physical property like acidity (pKa). wikipedia.orgunibo.it For phenolic compounds, which are widespread in both industrial applications and natural products, QSAR/QSPR studies are invaluable for predicting their behavior, guiding the synthesis of new derivatives with desired characteristics, and assessing their potential environmental impact without extensive laboratory testing. tandfonline.comnih.gov

The fundamental principle of QSAR is that the structure of a molecule dictates its activity. fiveable.me By analyzing a dataset of analogous compounds with known activities or properties, these models identify key molecular features, known as descriptors, that govern the observed endpoint. jocpr.com These descriptors can be categorized as lipophilic (related to solubility), electronic (describing charge distribution), steric (related to molecular size and shape), or quantum-chemical (such as the energies of molecular orbitals). jocpr.comnih.gov Statistical methods, ranging from multiple linear regression (MLR) and partial least squares (PLS) to more complex machine learning algorithms like artificial neural networks (ANN) and support vector machines (SVM), are then employed to build the predictive model. fiveable.metandfonline.comtandfonline.com

Research Findings in Toxicity Modeling

QSAR models have been extensively applied to predict the toxicity of various substituted phenols against different organisms, which is a crucial indicator for environmental risk assessment. tandfonline.com These studies help to elucidate the mechanisms of toxicity and identify the structural features that contribute most significantly to adverse effects.

For instance, a common endpoint is the effective concentration causing 50% inhibition (EC50) of bioluminescence in bacteria like Photobacterium phosphoreum. tandfonline.com Studies have shown that descriptors related to lipophilicity (Log P), molecular volume (MV), and electronic properties like the dipole moment (DM) are often critical in predicting toxicity. tandfonline.com Similarly, the toxicity of phenols to aquatic life, such as tadpoles, has been successfully modeled using quantum chemical descriptors calculated through methods like Density Functional Theory (DFT). researchgate.net

Table 1: Examples of QSAR Models for the Toxicity of Substituted Phenols

| Target Organism/System | Key Molecular Descriptors | Statistical Model | Predictive Power (R² or Q²) | Reference |

| Photobacterium phosphoreum | Dipole Moment (DM), Log P, Molecular Volume (MV) | MLR & ANN | ANN model showed superior statistical parameters over MLR | tandfonline.com |

| Rana japonica (tadpoles) | Quantum Chemical Descriptors (from DFT) | MLR, RNLM, ANN | Not specified | researchgate.net |

| L929 Cells | n-octanol/water partition coefficient (log K(ow)), Perimeter of efficacious section (σDg) | MLR, CoMFA, CoMSIA | CoMFA (24h): r² = 0.968, Q² = 0.891 | nih.gov |

| Various Strains (e.g., Tetrahymena pyriformis, Pseudomonas putida) | Quantum Topological Molecular Similarity (QTMS) indices | PLS with Genetic Algorithms (GA) | Not specified | nih.gov |

Note: R² (coefficient of determination) and Q² (cross-validated R²) are statistical measures of a model's goodness-of-fit and predictive ability, respectively. A value closer to 1.0 indicates a more robust model.

Research Findings in Antioxidant Activity Modeling

The antioxidant capacity of phenolic compounds is another area where QSAR modeling has provided significant insights. This activity is largely attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to scavenge free radicals. imist.ma QSAR studies on phenolic antioxidants aim to predict their efficacy based on structural characteristics.

Key descriptors in these models often include the number and position of hydroxyl groups, the energy of the Highest Occupied Molecular Orbital (E(homo)), and the heat of formation (Hf). nih.gov These descriptors help quantify the ease with which a phenol can donate a hydrogen atom and stabilize the resulting radical. Models have been developed to predict various measures of antioxidant activity, such as the Trolox Equivalent Antioxidant Capacity (TEAC). nih.gov

Table 2: QSAR Models for Antioxidant Activity of Phenolic Compounds

| Activity Measured | Key Molecular Descriptors | Statistical Model | Predictive Power (R²) | Reference |

| Antioxidant Activity (general) | Heat of formation (Hf), E(lumo-r), E(homo), Number of OH groups | Not specified | Not specified | nih.gov |

| Antiradical Properties (Flavonoids) | Frontier molecular orbitals, Molecular descriptors from DFT | MLR & ANN | R² (MLR) = 0.811; R² (ANN) = 0.982 | imist.ma |

Research Findings in Physicochemical Property Modeling (QSPR)

QSPR models focus on predicting the physical and chemical properties of compounds rather than their biological activity. For phenols, properties like the acid dissociation constant (pKa) and electrochemical degradation potential are of significant interest. The pKa value, for example, is crucial as it determines the ionization state of the phenol at a given pH, which in turn affects its solubility, reactivity, and biological interactions.

QSPR studies have successfully predicted the pKa of a large set of phenols using a combination of topological, mathematical, and quantum descriptors. unibo.it Similarly, the electrochemical degradation of substituted phenols has been modeled using descriptors such as the energies of specific bonds and atomic charges, with SVMs showing high predictive accuracy. tandfonline.com

Table 3: QSPR Models for Physicochemical Properties of Substituted Phenols

| Property Predicted | Key Molecular Descriptors | Statistical Model | Predictive Power (Q²) | Reference |

| pKa | Topological, mathematical, and quantum descriptors | PLS | Q²ext = 96.24% | unibo.it |

| Electrochemical Degradation | Two-center bond energies (TE2), Net atomic charges (qx), Largest negative atomic charge (q−) | SVM | Q² = 0.892 | tandfonline.com |

These computational investigations underscore the power of QSAR/QSPR in systematically analyzing the structure-function relationships of phenolic compounds analogous to this compound. By identifying the molecular features that drive toxicity, antioxidant capacity, and key physicochemical properties, these models serve as a predictive platform for the rational design and assessment of novel phenol derivatives.

Structure Activity Relationship Sar Studies of 3 Amino 4 Isopropylphenol Derivatives

Influence of Functional Group Position and Substitution Patterns on Biological Efficacy (non-clinical)

The biological activity of aminophenol derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. For the 3-Amino-4-isopropylphenol scaffold, the interplay between the amino, hydroxyl, and isopropyl groups is crucial for its chemical reactivity and potential biological interactions.

In broader studies of aminophenols, the relative positions of the amino and hydroxyl groups are known to dictate their antioxidant and cytotoxic properties. For instance, ortho- and para-aminophenols exhibit distinct electronic and steric properties compared to their meta-counterparts, which in turn affects their interaction with biological targets. In the case of this compound, the meta-position of the amino group relative to the hydroxyl group, combined with the bulky isopropyl substituent at the ortho-position to the amino group, creates a unique chemical environment.

One of the primary applications of this compound is as a reactant in the synthesis of more complex heterocyclic systems, such as 2,4-pyrimidinediamine derivatives that have shown activity as spleen tyrosine kinase (Syk) inhibitors. In this context, the 3-amino group acts as a nucleophile, and its reactivity is modulated by the electronic effects of the hydroxyl and isopropyl groups. The resulting N-aryl substitution on the pyrimidine (B1678525) core becomes a key determinant of the final compound's inhibitory potency.

| Compound | Modification from this compound | Role in Synthesis | Resulting Compound Class | Biological Target (Example) |

| This compound | - | Starting Material | - | - |

| N2,N4-bis(5-hydroxy-2-isopropylphenyl)-5-fluoro-2,4-pyrimidinediamine | Incorporation into a pyrimidinediamine scaffold | Reactant | 2,4-Pyrimidinediamine | Spleen Tyrosine Kinase (Syk) |

Stereochemical Effects on Observed Bioactivities (if applicable)

The this compound molecule itself is achiral. However, the introduction of chiral centers through derivatization could lead to stereoisomers with distinct biological activities. The isopropyl group, while not a chiral center, is a bulky substituent that can influence the conformation of the molecule and its derivatives. This steric hindrance can play a role in the selective binding to biological targets.

In the broader context of drug design, stereochemistry is a critical factor. Chiral molecules often exhibit enantioselective interactions with chiral biological macromolecules such as enzymes and receptors. This can result in one enantiomer being significantly more potent or having a different pharmacological profile than the other. While no specific studies on the stereochemical effects of this compound derivatives were identified, it is a fundamental principle that would apply if chiral derivatives were to be synthesized and evaluated.

Correlation of Specific Structural Motifs with Modulatory Effects on Biological Systems (non-clinical)